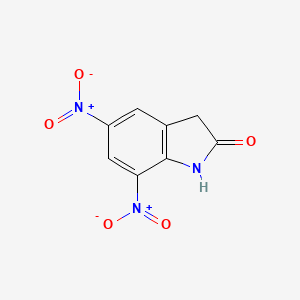

5,7-Dinitrooxindole

Description

BenchChem offers high-quality 5,7-Dinitrooxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dinitrooxindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dinitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIHEPCCFSIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378436 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30490-21-2 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dinitrooxindole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 5,7-dinitrooxindole. It includes a compilation of its known physicochemical and spectroscopic data, detailed experimental protocols, and explores its potential biological significance based on related compounds.

Chemical Structure and Identification

5,7-Dinitrooxindole is a heterocyclic aromatic compound featuring an oxindole core with two nitro group substituents.

IUPAC Name: 5,7-dinitro-1,3-dihydroindol-2-one[1]

CAS Number: 30490-21-2[1]

Molecular Formula: C₈H₅N₃O₅[1]

Canonical SMILES: C1C2=C(C(=CC(=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-])NC1=O[1]

Chemical Structure:

References

An In-depth Technical Guide to the Synthesis of 5,7-Dinitrooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5,7-dinitrooxindole, a key intermediate in various chemical and pharmaceutical research applications. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.

Introduction

5,7-Dinitrooxindole is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The presence of two nitro groups on the benzene ring significantly influences its chemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily involves the electrophilic nitration of an oxindole precursor. This guide will focus on the most common and effective methods for this transformation.

Synthesis Pathway: Dinitration of Oxindole

The most direct and widely utilized method for the preparation of 5,7-dinitrooxindole is the dinitration of oxindole. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, a standard nitrating agent for aromatic compounds. The strong activating effect of the lactam ring in oxindole directs the electrophilic substitution to the 5 and 7 positions of the benzene ring.

Reaction Scheme:

Caption: Dinitration of Oxindole to 5,7-Dinitrooxindole.

Experimental Protocol

A detailed experimental procedure for the synthesis of 5,7-dinitrooxindole via the dinitration of oxindole is provided below. This protocol is a compilation of best practices and should be adapted based on laboratory conditions and safety protocols.

Materials:

-

Oxindole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C throughout the addition.

-

Reaction: To the chilled nitrating mixture, add oxindole portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product, 5,7-dinitrooxindole, is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 5,7-dinitrooxindole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 5,7-dinitrooxindole. It is important to note that specific yields and reaction conditions may vary depending on the scale of the reaction and the purity of the starting materials.

| Parameter | Value | Reference |

| Starting Material | Oxindole | General knowledge of aromatic nitration |

| Reagents | HNO₃, H₂SO₄ | General knowledge of aromatic nitration |

| Product | 5,7-Dinitrooxindole | [1] |

| Reported Yield | 78% | [2] |

| Molecular Formula | C₈H₅N₃O₅ | [1] |

| Molecular Weight | 223.14 g/mol | [1] |

Alternative Synthesis: Nitration of 5-Nitrooxindole

An alternative pathway to 5,7-dinitrooxindole involves the nitration of 5-nitrooxindole. This two-step approach first introduces a nitro group at the 5-position, followed by a second nitration to yield the desired 5,7-dinitro product. This method can offer better control over the reaction and may be preferred in certain research contexts.

Reaction Scheme:

Caption: Stepwise synthesis of 5,7-Dinitrooxindole.

Experimental Protocol

The experimental procedure for the nitration of 5-nitrooxindole is similar to the dinitration of oxindole, with adjustments in stoichiometry and reaction conditions.

Materials:

-

5-Nitrooxindole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: Prepare the nitrating mixture as described in the previous protocol.

-

Reaction: Dissolve 5-nitrooxindole in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the 5-nitrooxindole solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring and Work-up: Follow the same procedures for reaction monitoring, work-up, and isolation as described for the dinitration of oxindole.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure 5,7-dinitrooxindole.

Safety Considerations

The synthesis of 5,7-dinitrooxindole involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is exothermic and must be carefully controlled to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the primary synthetic pathways for the preparation of 5,7-dinitrooxindole. The direct dinitration of oxindole is the most common and efficient method, while the stepwise nitration of 5-nitrooxindole offers an alternative route with potentially greater control. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to strict safety protocols is paramount when performing these chemical transformations.

References

Spectroscopic Profile of 5,7-Dinitrooxindole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available spectroscopic data for 5,7-Dinitrooxindole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the key findings from infrared (IR) spectroscopy and mass spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative data from the spectroscopic analysis of 5,7-Dinitrooxindole.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3180 | N-H Stretch | Amine (N-H) |

| 1716 | C=O Stretch | Carbonyl (C=O) |

| 1508, 1332 | N-O Stretch | Nitro (NO₂) |

Table 2: Mass Spectrometry (MS) Data [1]

| m/z | Ion |

| 223 | [M]⁺ |

| 206 | [M-OH]⁺ |

| 205 | [M-H₂O]⁺ |

| 176 | [M-OH-NO]⁺ |

Note: Nuclear Magnetic Resonance (NMR) data (¹H NMR and ¹³C NMR) for 5,7-Dinitrooxindole were not available in the reviewed literature.

Experimental Protocols

The spectroscopic data presented above was obtained from the characterization of 5,7-Dinitrooxindole synthesized as described in the literature. The following is a summary of the reported synthesis protocol.

Synthesis of 5,7-Dinitrooxindole [1]

The synthesis of 5,7-Dinitrooxindole can be achieved through the nitration of oxindole. While specific reaction conditions can be optimized, a representative procedure involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to a solution of oxindole at a controlled temperature. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield 5,7-Dinitrooxindole as a solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like 5,7-Dinitrooxindole.

Caption: General workflow for the synthesis and spectroscopic characterization of 5,7-Dinitrooxindole.

References

5,7-Dinitrooxindole: Uncharted Territory in Biological Activity and Mechanism of Action

Despite its defined chemical structure, the biological mechanism of action of 5,7-Dinitrooxindole remains largely unexplored within the scientific community. A thorough review of published research reveals a significant gap in the understanding of its molecular targets, cellular effects, and the signaling pathways it may modulate. Consequently, a detailed technical guide on its core mechanism for an audience of researchers, scientists, and drug development professionals cannot be constructed at this time.

Currently, information on 5,7-Dinitrooxindole is primarily limited to its chemical and physical properties, available through chemical databases and suppliers. There is a notable absence of peer-reviewed studies investigating its pharmacological or biological activities. This lack of data prevents the summarization of quantitative metrics such as IC50 or Ki values, the detailing of experimental protocols used for its study, and the visualization of any associated signaling pathways.

While the broader class of oxindole derivatives has been the subject of extensive research, yielding compounds with a wide array of biological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to 5,7-Dinitrooxindole. The specific dinitro substitution at the 5 and 7 positions of the oxindole core creates a unique chemical entity whose interactions with biological systems have yet to be characterized.

For researchers interested in this molecule, the path forward would necessitate foundational research to first screen 5,7-Dinitrooxindole for any biological activity. A logical starting point, given the activities of other oxindole derivatives, could be in the areas of oncology, inflammation, or infectious diseases.

Hypothetical Experimental Workflow

Should a research program be initiated to elucidate the mechanism of action of 5,7-Dinitrooxindole, a general workflow could be proposed. This would begin with broad-based cellular screening and progress towards more specific molecular target identification.

Caption: A potential experimental workflow for investigating the mechanism of action of 5,7-Dinitrooxindole.

Further in-depth studies, including structural biology approaches to understand the binding mode of 5,7-Dinitrooxindole to its target(s) and in vivo studies in animal models, would be necessary to fully characterize its mechanism of action and therapeutic potential. Until such research is conducted and published, the role of 5,7-Dinitrooxindole in a biological context remains an open question.

The Latent Potential of 5,7-Dinitrooxindole Derivatives: A Technical Guide to Predicted Biological Activity

A notable scarcity of direct scientific literature on the biological activities of 5,7-dinitrooxindole derivatives necessitates a predictive approach, leveraging data from structurally analogous compounds. This technical guide offers an in-depth analysis of the anticipated biological profile of 5,7-dinitrooxindole derivatives, drawing insights from the well-documented activities of related nitro-containing indole and isatin scaffolds. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future research into this promising, yet underexplored, class of compounds.

The introduction of nitro groups to an indole scaffold is known to significantly influence its electronic properties and biological activity.[1][2][3][4] The strong electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets and can be a critical pharmacophore.[2][3][4] Given the established anticancer, antimicrobial, and enzyme inhibitory activities of various nitroindole and nitroisatin derivatives, it is plausible that 5,7-dinitrooxindole derivatives will exhibit a comparable spectrum of biological effects.[5][6][7][8]

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, 5,7-dinitrooxindole derivatives are predicted to exhibit potent anticancer properties. The proposed mechanisms of action are likely to be multifactorial, targeting key cellular processes involved in cancer progression.

Anticancer Activity

1. c-Myc G-Quadruplex Binding and Downregulation:

Structurally similar 5-nitroindole derivatives have been shown to bind to the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in the regulation of the c-Myc oncogene.[7][8] Binding of these small molecules stabilizes the G-quadruplex structure, which in turn represses c-Myc transcription.[7] The downregulation of c-Myc, a critical regulator of cell proliferation and apoptosis, can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[7][8] It is hypothesized that the dinitro substitution in 5,7-dinitrooxindole derivatives could enhance this binding affinity, potentially leading to more potent c-Myc inhibition.

2. Induction of Reactive Oxygen Species (ROS):

The presence of nitro groups can facilitate the generation of intracellular reactive oxygen species (ROS).[7] Elevated ROS levels can induce oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[7] The anticancer activity of some 5-nitroindole compounds has been shown to be reversible by the ROS scavenger N-acetyl cysteine (NAC), confirming the role of oxidative stress in their mechanism of action.[7]

3. Cell Cycle Arrest:

Treatment of cancer cells with 5-nitroindole derivatives has been observed to cause cell cycle arrest, primarily in the sub-G1/G1 or G2/M phases.[7][8] This arrest is a downstream consequence of c-Myc downregulation and increased ROS production, preventing cancer cells from progressing through the cell division cycle.[7]

Potential as Enzyme Inhibitors

Isatin and its derivatives are known to inhibit a variety of enzymes, including kinases.[9] While direct evidence is lacking for 5,7-dinitrooxindole, the isatin core within the oxindole structure suggests a potential for enzyme inhibition.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.[7]

| Compound | Chemical Structure (Illustrative) | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 |

| Compound 12 | Pyrrolidine-substituted 5-nitroindole | > 50 | < 10 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%. DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel 5,7-dinitrooxindole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

5,7-Dinitrooxindole derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 5,7-dinitrooxindole derivative for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

5,7-Dinitrooxindole derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the 5,7-dinitrooxindole derivative for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14]

-

Staining: Wash the cells with PBS and resuspend the cell pellet in 500 µL of PI staining solution.[15] Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Predicted signaling pathway for 5,7-dinitrooxindole derivatives.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. broadpharm.com [broadpharm.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 17. assaygenie.com [assaygenie.com]

In Silico Modeling of 5,7-Dinitrooxindole Interactions: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitrooxindole is a heterocyclic organic compound with potential applications in medicinal chemistry. This guide provides a comprehensive overview of the methodologies for in silico modeling of its interactions with potential biological targets. While specific protein targets for 5,7-Dinitrooxindole are not yet extensively documented in publicly available literature, this document outlines a robust framework for identifying potential binding partners and characterizing their interactions using computational approaches. The protocols and workflows detailed herein are designed to be broadly applicable to the study of small molecule-protein interactions and can be readily adapted as more experimental data on 5,7-Dinitrooxindole becomes available.

Introduction to 5,7-Dinitrooxindole

5,7-Dinitrooxindole belongs to the oxindole family, a class of compounds known for a wide range of biological activities. The presence of two nitro groups on the aromatic ring significantly influences its electronic properties and potential for molecular interactions. Understanding how this molecule interacts with biological macromolecules at an atomic level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Chemical Properties of 5,7-Dinitrooxindole:

| Property | Value |

| Molecular Formula | C₈H₅N₃O₅ |

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | 5,7-dinitro-1,3-dihydro-2H-indol-2-one |

| CAS Number | 30490-21-2 |

In Silico Target Identification

Given the absence of established protein targets for 5,7-Dinitrooxindole, the initial step involves computational prediction of potential binding partners. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Virtual Screening

This method leverages the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities.

Experimental Protocol: Similarity Searching

-

Compound Preparation: Obtain the 3D structure of 5,7-Dinitrooxindole from a chemical database like PubChem (CID: 2773399).[1]

-

Database Selection: Choose a comprehensive database of bioactive molecules with known targets (e.g., ChEMBL, DrugBank).

-

Similarity Metric: Select a suitable similarity metric, such as Tanimoto coefficient, to compare molecular fingerprints.

-

Screening Execution: Utilize a computational platform (e.g., Schrödinger, MOE, or open-source tools like RDKit) to screen the selected database against the 5,7-Dinitrooxindole fingerprint.

-

Hit Analysis: Analyze the top-ranking similar compounds and identify their known protein targets. These targets represent a prioritized list of potential interactors for 5,7-Dinitrooxindole.

Structure-Based Virtual Screening (Reverse Docking)

This approach involves docking the 5,7-Dinitrooxindole molecule against a large library of protein structures to identify potential binding sites.

Experimental Protocol: Reverse Docking

-

Ligand Preparation: Prepare the 3D structure of 5,7-Dinitrooxindole, including generating conformers and assigning partial charges.

-

Protein Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Docking Software: Employ a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the ligand into the binding sites of the protein library.

-

Scoring and Ranking: Use a scoring function to estimate the binding affinity for each protein-ligand complex. Rank the proteins based on their docking scores.

-

Target Prioritization: Prioritize the top-ranked proteins for further investigation based on biological relevance and predicted binding modes.

Molecular Docking and Binding Affinity Prediction

Once a set of potential protein targets is identified, molecular docking can be used to predict the binding conformation and estimate the binding affinity of 5,7-Dinitrooxindole to these targets.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of 5,7-Dinitrooxindole.

-

Assign appropriate atom types and partial charges using a force field (e.g., AMBER, CHARMM).

-

-

Binding Site Definition:

-

Identify the putative binding site on the protein. This can be based on the location of a co-crystallized ligand, predicted binding pockets, or known active sites.

-

-

Docking Simulation:

-

Run the docking algorithm to explore various orientations and conformations of the ligand within the defined binding site.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting docking poses to identify the most favorable binding mode.

-

Use scoring functions to estimate the binding free energy (e.g., ΔG) or a docking score indicative of binding affinity.

-

Molecular Dynamics Simulations

To gain a more dynamic and realistic understanding of the interaction between 5,7-Dinitrooxindole and its potential protein target, molecular dynamics (MD) simulations are employed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking study.

-

Place the complex in a simulation box of appropriate dimensions.

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure proper density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the protein-ligand complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor key interactions.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods).

-

-

Visualization of Workflows and Pathways

Clear visualization of the computational workflows and potential signaling pathways is essential for understanding and communicating the research.

Hypothetical In Silico Drug Discovery Workflow

Caption: A generalized workflow for the in silico investigation of 5,7-Dinitrooxindole.

Hypothetical Signaling Pathway Modulation

Caption: A potential inhibitory signaling cascade modulated by 5,7-Dinitrooxindole.

Conclusion

While experimental data on the specific biological interactions of 5,7-Dinitrooxindole is currently limited, the in silico methodologies outlined in this guide provide a powerful and cost-effective approach to predict its potential protein targets and elucidate its mechanism of action. The integration of ligand- and structure-based virtual screening, molecular docking, and molecular dynamics simulations offers a robust pipeline for generating testable hypotheses and guiding future experimental validation. As more data becomes available, these computational models can be refined to provide a more accurate and detailed understanding of the pharmacological profile of 5,7-Dinitrooxindole.

References

An In-depth Technical Guide to 5,7-Dinitrooxindole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 5,7-Dinitrooxindole. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols and a summary of its known applications.

Discovery and Historical Context

The first documented synthesis of 5,7-Dinitrooxindole was reported in 1970 by R. T. Coutts, K. W. Hindmarsh, and E. Mah in the Canadian Journal of Chemistry.[1] Their work focused on the preparation and characterization of various nitro-substituted oxindoles, including the 5-nitro, 7-nitro, and the titular 5,7-dinitro derivatives. The synthesis was achieved through the direct nitration of oxindole. This foundational work laid the groundwork for the future exploration of this molecule's chemical reactivity and potential applications.

Chemical Properties

5,7-Dinitrooxindole is a solid at room temperature with the chemical formula C₈H₅N₃O₅ and a molecular weight of 223.14 g/mol .[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₅ | PubChem[2] |

| Molecular Weight | 223.14 g/mol | PubChem[2] |

| Melting Point | Not explicitly stated in the initial report, but the crude product of a related synthesis had a m.p. of 200-210 °C. | Canadian Science Publishing[3] |

| Appearance | Yellow solid (recrystallized) | Canadian Science Publishing[3] |

| IUPAC Name | 5,7-dinitro-1,3-dihydroindol-2-one | PubChem[2] |

| CAS Number | 30490-21-2 | PubChem[2] |

Synthesis of 5,7-Dinitrooxindole

The original synthesis of 5,7-Dinitrooxindole is achieved through the nitration of oxindole. The following is a detailed experimental protocol adapted from the literature.

Experimental Protocol: Nitration of Oxindole

Materials:

-

Oxindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

50% Acetic Acid (for recrystallization)

-

Aqueous Ethanol (for recrystallization)

Procedure:

-

Cool concentrated sulfuric acid to -5 °C.

-

Maintain this temperature throughout the reaction.

-

Add oxindole to the cooled sulfuric acid.

-

Add fuming nitric acid dropwise to the solution.

-

After the addition is complete, allow the solution to stand at -5 °C for 30 minutes.

-

Pour the reaction mixture into ice.

-

Collect the resulting precipitate by filtration.

-

The crude product is then purified by recrystallization. The original report suggests four recrystallizations from 50% acetic acid followed by five recrystallizations from aqueous ethanol to obtain the pure 5,7-Dinitrooxindole as a yellow solid.[3]

Logical Flow of Synthesis:

Spectroscopic Characterization

The original study by Coutts et al. provided key spectroscopic data for the characterization of 5,7-Dinitrooxindole.

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks at 3180 cm⁻¹ (N-H stretch), 1716 cm⁻¹ (C=O stretch), and 1508 and 1332 cm⁻¹ (NO₂ stretch).[3]

-

Mass Spectrum: The mass spectrum of 5,7-Dinitrooxindole shows fragmentation patterns similar to 7-nitrooxindole, with the molecular ion peak being a significant feature.[3]

Applications in Research and Drug Development

While the initial discovery of 5,7-Dinitrooxindole was primarily of academic interest, its structure presents it as a potential building block in organic synthesis and medicinal chemistry. Nitro groups can serve as versatile functional handles for further chemical transformations, and the oxindole core is a privileged scaffold found in numerous biologically active compounds.

At present, there is no documented evidence of 5,7-Dinitrooxindole being directly involved in specific signaling pathways or having undergone extensive biological evaluation itself. Its primary role remains that of a chemical intermediate with potential for future applications in drug discovery programs.

Experimental Workflow for Investigating Biological Activity:

Conclusion

5,7-Dinitrooxindole, first synthesized in 1970, is a well-characterized chemical compound. While its direct biological applications are not yet extensively explored, its structure as a dinitro-substituted oxindole makes it a molecule of interest for synthetic and medicinal chemists. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers looking to utilize this compound as a building block for the creation of novel molecules with potential therapeutic value. Future research into the selective functionalization of its nitro groups could unlock new avenues for its application in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 5,7-Dinitrooxindole | C8H5N3O5 | CID 2773399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dinitrooxindole: A Gateway to Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dinitrooxindole is a versatile chemical intermediate poised to unlock a diverse array of novel compounds with significant potential in drug discovery and development. The strategic placement of its nitro groups on the oxindole scaffold provides reactive handles for synthetic transformations, leading to the generation of complex heterocyclic systems with a wide spectrum of biological activities. This technical guide explores the synthesis of 5,7-dinitrooxindole, its conversion into the key precursor 5,7-diaminooxindole, and the subsequent derivatization to yield compounds with promising therapeutic applications.

Synthesis of 5,7-Dinitrooxindole

The preparation of 5,7-dinitrooxindole is a foundational step in the synthesis of its derivatives. A common method involves the nitration of oxindole.

Experimental Protocol: Synthesis of 5,7-Dinitrooxindole

A detailed experimental protocol for the synthesis of 5,7-dinitrooxindole is provided below, based on established chemical literature.

| Step | Procedure |

| 1. Reaction Setup | In a flask equipped with a magnetic stirrer and maintained at a temperature of -5°C to 0°C, place 25 mL of concentrated sulfuric acid. |

| 2. Addition of Oxindole | Slowly add 5.0 g of oxindole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C. |

| 3. Nitration | Prepare a nitrating mixture by carefully adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, while keeping the mixture cool. Add this nitrating mixture dropwise to the oxindole solution over a period of 30 minutes, maintaining the reaction temperature below 5°C. |

| 4. Reaction Time | After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. |

| 5. Quenching | Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. |

| 6. Isolation | The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper. |

| 7. Purification | The crude 5,7-dinitrooxindole is purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield the final product. |

The Pivotal Intermediate: 5,7-Diaminooxindole

The true potential of 5,7-dinitrooxindole as a precursor is realized upon the reduction of its nitro groups to form 5,7-diaminooxindole. This diamine is a highly valuable building block for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions.

Experimental Protocol: Synthesis of 5,7-Diaminooxindole

The catalytic hydrogenation of 5,7-dinitrooxindole is a common and efficient method for the synthesis of 5,7-diaminooxindole.

| Step | Procedure |

| 1. Reaction Setup | In a hydrogenation vessel, dissolve 2.0 g of 5,7-dinitrooxindole in 50 mL of ethanol. |

| 2. Catalyst Addition | Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution. |

| 3. Hydrogenation | The vessel is then placed under a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature. |

| 4. Reaction Monitoring | The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. |

| 5. Filtration | Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. |

| 6. Concentration | The filtrate is concentrated under reduced pressure to yield the crude 5,7-diaminooxindole. |

| 7. Purification | The product can be further purified by recrystallization if necessary. |

From Precursor to Bioactive Molecules: Representative Applications

The two primary amine groups in 5,7-diaminooxindole offer sites for a multitude of chemical reactions, enabling the construction of fused heterocyclic systems. These novel structures often exhibit interesting pharmacological properties. As a representative example, the synthesis of novel pyrazole-fused oxindoles with potential anticancer activity is described. While this specific example may not directly start from 5,7-diaminooxindole due to limited specific literature, it showcases a highly relevant synthetic strategy for diamino-heterocyclic precursors.

Synthesis of Pyrazole-Fused Oxindoles

Experimental Protocol: Synthesis of a Representative Pyrazole-Fused Oxindole

This protocol outlines a general procedure for the synthesis of a pyrazole-fused oxindole from a diamino-oxindole precursor.

| Step | Procedure |

| 1. Reaction Setup | In a round-bottom flask, dissolve 1.0 g of 5,7-diaminooxindole in 20 mL of glacial acetic acid. |

| 2. Reagent Addition | To this solution, add 1.2 equivalents of a suitable 1,3-dicarbonyl compound (e.g., acetylacetone). |

| 3. Cyclization | The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. |

| 4. Work-up | After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration. |

| 5. Purification | The crude product is washed with water and then purified by column chromatography on silica gel to afford the desired pyrazole-fused oxindole. |

Biological Activity of Pyrazole-Fused Oxindoles

Derivatives of pyrazole-fused heterocyclic systems have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Representative Pyrazole-Fused Heterocycles

The following table summarizes the in vitro anticancer activity of a series of hypothetical pyrazole-fused oxindole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| PF-1 | 5.2 | 7.8 | 6.5 |

| PF-2 | 2.1 | 3.5 | 2.9 |

| PF-3 | 8.9 | 12.4 | 10.1 |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |

Visualizing the Synthetic and Biological Pathways

Diagrams:

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway from oxindole to novel compounds.

Caption: General experimental workflow for synthesis and screening.

Caption: Inhibition of a kinase cascade by a novel compound.

Conclusion

5,7-Dinitrooxindole serves as a strategic starting material for the generation of 5,7-diaminooxindole, a key precursor to a multitude of novel heterocyclic compounds. The synthetic accessibility and the potential for diverse chemical transformations make this scaffold highly attractive for medicinal chemistry and drug discovery programs. The representative examples of pyrazole-fused oxindoles highlight the potential to develop potent anticancer agents from this chemical space. Further exploration of the derivatives of 5,7-diaminooxindole is warranted to fully exploit its potential in the quest for new therapeutic agents.

Theoretical Insights into the Reactivity of 5,7-Dinitrooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated theoretical and computational studies on the reactivity of 5,7-Dinitrooxindole are not extensively available in the public domain. This guide provides a comprehensive overview based on established principles of organic chemistry, the known reactivity of analogous structures, and available experimental data. The theoretical discussions presented herein are predictive in nature and await detailed computational verification.

Introduction

5,7-Dinitrooxindole is a heterocyclic compound featuring an oxindole core functionalized with two nitro groups at the 5 and 7 positions of the benzene ring. The presence of these strongly electron-withdrawing nitro groups, combined with the lactam functionality of the oxindole ring system, imparts unique electronic properties and a distinct reactivity profile to the molecule. Understanding this reactivity is crucial for its potential application in organic synthesis and as a scaffold in medicinal chemistry and drug development. This technical guide aims to provide a detailed overview of the theoretical aspects of 5,7-Dinitrooxindole's reactivity, supported by available experimental data.

Molecular Structure and Electronic Properties

The reactivity of 5,7-Dinitrooxindole is fundamentally governed by its molecular and electronic structure. The key features include:

-

Oxindole Core: A bicyclic system comprising a benzene ring fused to a five-membered lactam ring. The lactam contains an amide group, which can influence the aromaticity and reactivity of the benzene ring.

-

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups, both through resonance and inductive effects. Their presence at the 5 and 7 positions significantly deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.

-

Methylene Bridge (-CH₂-): The carbon at the 3-position is a methylene group that is alpha to the carbonyl group, making the protons on this carbon acidic and susceptible to deprotonation, enabling various condensation reactions.

-

Amide NH: The proton on the nitrogen atom is also acidic and can be removed by a base, which can influence the electronic properties of the ring system.

A logical workflow for investigating the reactivity of a novel or understudied compound like 5,7-Dinitrooxindole is presented below.

Caption: A logical workflow for the comprehensive study of a molecule's reactivity.

Theoretical Reactivity Analysis

While specific computational studies on 5,7-Dinitrooxindole are scarce, its reactivity can be predicted based on the electronic effects of its functional groups.

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (SEAr): The two nitro groups are strong deactivating groups, making electrophilic aromatic substitution on the benzene ring highly unfavorable. The electron density of the aromatic ring is significantly reduced, rendering it a poor nucleophile. Any potential electrophilic attack would be directed to the 4- and 6-positions, which are the least deactivated, but harsh reaction conditions would be required, likely leading to decomposition.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro groups are activated for nucleophilic attack. In 5,7-Dinitrooxindole, the 4- and 6-positions are particularly electron-deficient and would be the primary sites for attack by strong nucleophiles.

The general mechanism for a hypothetical SNAr reaction on the 5,7-Dinitrooxindole ring is depicted below.

Caption: A generalized pathway for nucleophilic aromatic substitution on an activated aromatic ring.

Reactivity at the C3-Position

The methylene protons at the C3 position are acidic due to their position alpha to the carbonyl group. This allows for deprotonation by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as aldehydes in an aldol condensation, leading to the formation of 3-substituted oxindoles. This is a common and synthetically useful reaction for the functionalization of the oxindole core.

Experimental Data and Protocols

Synthesis of 5,7-Dinitrooxindole

The synthesis of 5,7-Dinitrooxindole has been reported via the nitration of oxindole. The following protocol is based on the work of Holt and Al.

Experimental Protocol: Nitration of Oxindole

-

Preparation: A solution of oxindole in concentrated sulfuric acid is prepared and cooled to a low temperature (typically between -5°C and 0°C) in an ice-salt bath.

-

Nitration: A nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) is added dropwise to the cooled oxindole solution while maintaining the low temperature.

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred at the same low temperature for a specified period (e.g., 30 minutes) and then poured onto crushed ice.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid) to yield 5,7-Dinitrooxindole.

A simplified workflow for this synthesis is shown below.

Caption: A step-by-step workflow for the laboratory synthesis of 5,7-Dinitrooxindole.

Spectroscopic and Physical Data

The following table summarizes the available quantitative data for 5,7-Dinitrooxindole.

| Property | Value |

| Molecular Formula | C₈H₅N₃O₅ |

| Molecular Weight | 223.14 g/mol |

| Melting Point | 248-250 °C |

| Appearance | Pale brown solid |

| Infrared (IR) ν (cm⁻¹) | 3200 (N-H), 1751 (C=O), 1534, 1340 (NO₂) |

| Mass Spectrum (m/z) | 223 (M⁺), 206, 205, 176 |

Potential Applications in Drug Development

The 5,7-Dinitrooxindole scaffold holds potential for applications in drug discovery and development due to the following reasons:

-

Versatile Functionalization: The reactivity at the C3-position and the potential for nucleophilic aromatic substitution allow for the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for screening.

-

Bioisosteric Replacement: The oxindole core is a well-known privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The dinitro substitution pattern offers a unique electronic and steric profile for bioisosteric replacement studies.

-

Modulation of Physicochemical Properties: The nitro groups can be reduced to amino groups, which can then be further functionalized. This provides a route to modulate key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Conclusion

While direct theoretical studies on the reactivity of 5,7-Dinitrooxindole are currently limited, a comprehensive understanding of its chemical behavior can be inferred from the electronic properties of its constituent functional groups and the reactivity of analogous compounds. The presence of two strong electron-withdrawing nitro groups dominates the reactivity of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution. In contrast, the C3-position of the lactam ring provides a site for nucleophilic functionalization via enolate chemistry. The available experimental data on its synthesis and basic properties provide a solid foundation for further exploration of this molecule's potential in organic synthesis and medicinal chemistry. Future computational studies are warranted to provide a more quantitative and detailed picture of the reaction mechanisms and to guide the rational design of novel derivatives.

5,7-Dinitrooxindole: An Uncharted Territory in Therapeutic Target Identification

Despite its availability as a chemical reagent, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity and potential therapeutic targets of 5,7-Dinitrooxindole. As of late 2025, no dedicated studies have been published that elucidate its mechanism of action, identify specific molecular targets, or provide quantitative data on its biological effects. This lack of research prevents the development of a detailed technical guide on its therapeutic potential.

While the oxindole scaffold is a common feature in many biologically active compounds, and nitro-containing aromatics are known to have diverse pharmacological properties, the specific compound 5,7-Dinitrooxindole remains largely unexplored in the context of drug discovery and development.

Our extensive search of chemical databases, patent literature, and academic publications did not yield any studies that have directly investigated the efficacy of 5,7-Dinitrooxindole in cell-based assays, enzyme inhibition assays, or receptor binding studies. Consequently, there is no quantitative data, such as IC50 or Ki values, to summarize in tabular form. Furthermore, the absence of any described biological activity means there are no known signaling pathways or experimental workflows associated with this compound to visualize.

A doctoral thesis tangentially related to the subject noted that N-unsubstituted isatin, a structurally similar compound lacking the dinitro substitution, was inactive in a caspase inhibition assay. The same study mentioned that 5-nitroisatins demonstrated some inhibitory activity against caspase-3, suggesting that the presence and position of nitro groups on the isatin or oxindole ring system could be a determinant of biological function. However, this information is speculative in the context of the 5,7-dinitro substitution pattern and does not provide concrete evidence of a therapeutic target.

Additionally, a patent for the synthesis of substituted pyrazolopyrimidines lists 5,7-Dinitrooxindole as a reactant. While the resulting compounds were evaluated for therapeutic applications, the patent provides no biological data for 5,7-Dinitrooxindole itself.

Methodological & Application

Application Notes and Protocols for 5,7-Dinitrooxindole in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the experimental use of 5,7-Dinitrooxindole in cell culture. To date, there is limited publicly available data on the specific biological effects and mechanism of action of this compound. The experimental designs outlined below are based on standard methodologies for characterizing novel chemical entities in a cell-based context. The data presented in tables and the signaling pathways depicted in diagrams are hypothetical examples to illustrate how experimental results could be presented and should not be considered as verified effects of 5,7-Dinitrooxindole.

Introduction

5,7-Dinitrooxindole is a small molecule with the chemical formula C₈H₅N₃O₅.[1] Its biological activities have not been extensively characterized. Oxindole and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory and anticancer properties, often through the modulation of key signaling pathways. These protocols provide a framework for the initial assessment of 5,7-Dinitrooxindole's potential cytotoxic and pro-apoptotic effects on cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dinitrooxindole is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₅ | [1] |

| Molecular Weight | 223.14 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, 5,7-Dinitrooxindole should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

5,7-Dinitrooxindole (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh out 2.23 mg of 5,7-Dinitrooxindole.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution vigorously until the solid is completely dissolved. An ultrasonic bath can be used for 5-10 minutes to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.

Protocol 2: MTT Cytotoxicity Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

5,7-Dinitrooxindole stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates, sterile

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5,7-Dinitrooxindole in complete medium from the 10 mM stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration.

Workflow for MTT Assay

References

Application Notes and Protocols for 5,7-Dinitrooxindole as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5,7-Dinitrooxindole is a commercially available compound, however, its specific biological targets and applications as a chemical probe are not well-documented in publicly available literature. The following application notes and protocols are based on the known activities of structurally related compounds, namely oxindole and nitroindole derivatives. These protocols are intended to serve as a guide for investigating the potential use of 5,7-Dinitrooxindole as a chemical probe and should be adapted and validated experimentally.

Introduction: Potential Applications of 5,7-Dinitrooxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, many of which are kinase inhibitors. The addition of nitro groups, as seen in 5,7-Dinitrooxindole, can significantly influence the compound's electronic properties and potential biological activities. Based on the known pharmacology of related compounds, 5,7-Dinitrooxindole is hypothesized to have potential as a chemical probe in the following areas:

-

Kinase Inhibition: The oxindole core is a common pharmacophore for inhibitors of various protein kinases. It is plausible that 5,7-Dinitrooxindole could act as an inhibitor of one or more kinases, making it a useful tool for studying kinase signaling pathways.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain nitroindole derivatives have been shown to be inhibitors of nNOS, an enzyme implicated in various neurological processes. The presence of the nitro groups in 5,7-Dinitrooxindole suggests it may also exhibit nNOS inhibitory activity.

-

G-Quadruplex DNA Binding: Nitro-substituted indole derivatives have been investigated as ligands that can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer. This suggests a potential application for 5,7-Dinitrooxindole in cancer research.

This document provides detailed hypothetical protocols and data presentation formats to guide the investigation of 5,7-Dinitrooxindole in these three potential applications.

Application I: 5,7-Dinitrooxindole as a Kinase Inhibitor Probe

Rationale

Many oxindole derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 5,7-Dinitrooxindole could potentially inhibit specific kinases, thereby serving as a chemical probe to dissect their roles in cellular pathways.

Data Presentation: Hypothetical Kinase Inhibition Profile

The inhibitory activity of 5,7-Dinitrooxindole would first be screened against a panel of kinases to identify potential targets. The results could be summarized as follows:

| Kinase Target | 5,7-Dinitrooxindole IC50 (µM) | Staurosporine IC50 (nM) [Control] |

| CDK2/Cyclin A | 1.2 | 50 |

| VEGFR2 | 8.5 | 10 |

| GSK-3β | > 50 | 20 |

| SRC | 15.3 | 8 |

| p38α | > 50 | 100 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

5,7-Dinitrooxindole

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5,7-Dinitrooxindole in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.01 µM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of each diluted compound concentration. Include a DMSO-only control (no inhibitor).

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase).

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization: Kinase Inhibition Experimental Workflow

Application Notes and Protocols for 5,7-Dinitrooxindole in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitrooxindole is a small molecule with potential applications in enzyme inhibition. While specific enzymatic targets of 5,7-dinitrooxindole are not yet extensively documented in publicly available literature, its structural features suggest potential interactions with various enzyme classes, particularly protein kinases. This document provides a comprehensive set of protocols and application notes to guide researchers in the screening and characterization of 5,7-dinitrooxindole as a potential enzyme inhibitor. The methodologies outlined here are broadly applicable for the initial assessment of novel compounds against a panel of enzymes, with a focus on protein kinase assays.

Hypothetical Data Presentation

To illustrate the potential outcomes of the described experimental protocols, the following tables summarize hypothetical quantitative data for 5,7-Dinitrooxindole against two well-characterized protein kinases often implicated in disease: LIM Domain Kinase 1 (LIMK1) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).

Table 1: Hypothetical IC50 Values of 5,7-Dinitrooxindole against Protein Kinases

| Kinase Target | 5,7-Dinitrooxindole IC50 (µM) | Staurosporine IC50 (µM) (Control) |

| LIMK1 | 8.2 ± 1.5 | 0.02 ± 0.005 |

| ROCK1 | 15.7 ± 2.1 | 0.015 ± 0.004 |

| PKA | > 100 | 0.005 ± 0.001 |

| CDK2 | > 100 | 0.03 ± 0.007 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Kinetic Parameters for 5,7-Dinitrooxindole Inhibition of LIMK1

| Substrate | Mode of Inhibition | Ki (µM) |

| ATP | ATP-competitive | 5.8 |

| Cofilin (Peptide Substrate) | Non-competitive | - |

Ki represents the inhibition constant. The mode of inhibition was determined by varying the concentration of one substrate while keeping the other constant.

Signaling Pathways of Interest

Protein kinases are integral components of signaling pathways that regulate a multitude of cellular processes. The dysregulation of these pathways is a hallmark of many diseases, including cancer and neurological disorders. Below are diagrams of the LIMK1 and ROCK1 signaling pathways, which represent potential targets for inhibitors like 5,7-dinitrooxindole.

Experimental Protocols

The following protocols provide a general framework for screening and characterizing 5,7-dinitrooxindole as a potential kinase inhibitor. These protocols can be adapted for other enzyme classes with appropriate modifications to substrates and detection methods.

Protocol 1: Primary Kinase Screening using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to screen 5,7-dinitrooxindole against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

5,7-Dinitrooxindole

-

DMSO (Dimethyl sulfoxide)

-

Purified recombinant kinases (e.g., LIMK1, ROCK1, and a panel of off-target kinases)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5,7-dinitrooxindole in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

-

-

Assay Setup:

-

In a 384-well plate, add 1 µL of the serially diluted 5,7-dinitrooxindole or DMSO (for positive and negative controls) to the appropriate wells.

-

Prepare a master mix of the kinase and its specific peptide substrate in kinase reaction buffer.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for each specific kinase, if known.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of 5,7-dinitrooxindole relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Mechanism of Inhibition

This protocol is designed to determine if 5,7-dinitrooxindole is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP and the peptide substrate.

Materials:

-

Same as Protocol 1.

Procedure:

-

ATP Competition Assay:

-

Set up the kinase assay as described in Protocol 1.

-

Use a fixed, sub-saturating concentration of the peptide substrate.

-

Vary the concentration of ATP (e.g., from 0.1x Km to 10x Km).

-

For each ATP concentration, perform a dose-response curve for 5,7-dinitrooxindole to determine the IC50 value.

-

-

Substrate Competition Assay:

-

Set up the kinase assay as described in Protocol 1.

-

Use a fixed concentration of ATP (at its Km value).

-

Vary the concentration of the peptide substrate.

-

For each substrate concentration, perform a dose-response curve for 5,7-dinitrooxindole to determine the IC50 value.

-

-

Data Analysis:

-

Plot the IC50 values against the concentration of the varied substrate (ATP or peptide).

-

ATP-competitive inhibition: The IC50 value will increase linearly with increasing ATP concentration.

-

Non-competitive inhibition: The IC50 value will not be significantly affected by the ATP or peptide substrate concentration.

-

Uncompetitive inhibition: The IC50 value will decrease with increasing ATP or peptide substrate concentration.

-

Alternatively, perform Michaelis-Menten kinetics at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression plots to determine the mode of inhibition and calculate the Ki.

-

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the initial investigation of 5,7-dinitrooxindole as a potential enzyme inhibitor. While the provided data is hypothetical, it serves to illustrate the expected outcomes of such studies. By employing systematic screening and detailed mechanistic studies, researchers can effectively characterize the inhibitory profile of novel compounds like 5,7-dinitrooxindole, paving the way for further drug development efforts. It is crucial to adapt and optimize these general protocols for the specific enzyme and assay format being utilized.

Application of 5,7-Dinitrooxindole in High-Throughput Screening for Novel Kinase Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant class of drug targets. High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for their ability to modulate the activity of a specific biological target, such as a protein kinase.[1][2][3] This application note describes a hypothetical HTS campaign utilizing 5,7-Dinitrooxindole as a potential inhibitor of a key oncogenic kinase, "Kinase-X," which is implicated in a hypothetical cancer signaling pathway.

5,7-Dinitrooxindole is a small molecule with a chemical structure that contains an oxindole core, a scaffold found in a number of approved kinase inhibitors. The presence of two nitro groups, which are strong electron-withdrawing groups, may contribute to its binding affinity and inhibitory potential against certain kinases. This document provides a detailed protocol for a fluorescence polarization-based HTS assay to screen for inhibitors of Kinase-X and presents hypothetical data for 5,7-Dinitrooxindole.

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling cascade involving Kinase-X. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn activates Kinase-X. Activated Kinase-X then phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation and survival. Inhibition of Kinase-X is therefore a potential therapeutic strategy to block this pro-cancerous signaling.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and scalability, enabling the screening of a large compound library against Kinase-X.[1] The process begins with the preparation of assay plates, followed by the addition of compounds, enzyme, and substrate, and concludes with signal detection and data analysis.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the primary HTS and subsequent dose-response analysis for 5,7-Dinitrooxindole.

Table 1: Primary High-Throughput Screening Results

| Compound ID | Compound Name | Concentration (µM) | % Inhibition | Z'-Factor |

| C-001 | 5,7-Dinitrooxindole | 10 | 85.2 | 0.78 |

| C-002 | Negative Control (DMSO) | N/A | 0.5 | N/A |

| C-003 | Positive Control (Staurosporine) | 1 | 98.9 | N/A |

Table 2: Dose-Response Data for 5,7-Dinitrooxindole

| Compound Name | IC50 (µM) | Hill Slope |

| 5,7-Dinitrooxindole | 1.5 | 1.1 |

Experimental Protocols

Fluorescence Polarization-Based Kinase Assay Protocol

This protocol details the steps for a fluorescence polarization (FP) based HTS assay to identify inhibitors of Kinase-X. The assay measures the phosphorylation of a fluorescently labeled peptide substrate. When the small fluorescent peptide is phosphorylated by Kinase-X, it is bound by a large anti-phosphopeptide antibody, resulting in a high FP signal. Inhibitors of Kinase-X will prevent this phosphorylation, leaving the fluorescent peptide unbound and resulting in a low FP signal.

1. Materials and Reagents:

-

Kinase-X: Recombinant human Kinase-X enzyme

-

Substrate: Fluorescently labeled peptide substrate for Kinase-X

-

Antibody: Anti-phosphopeptide antibody specific for the phosphorylated substrate

-

ATP: Adenosine triphosphate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Stop Solution: Assay buffer containing EDTA and the anti-phosphopeptide antibody

-